2-Amino-4-(methylthio)phenol

Beschreibung

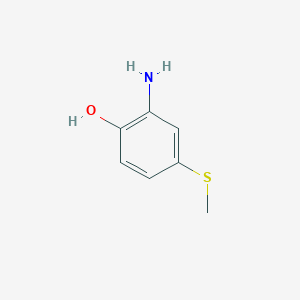

2-Amino-4-(methylthio)phenol (CAS: Not explicitly provided in evidence) is an aromatic compound featuring an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 4, and a methylthio (-SCH₃) substituent.

Eigenschaften

Molekularformel |

C7H9NOS |

|---|---|

Molekulargewicht |

155.22 g/mol |

IUPAC-Name |

2-amino-4-methylsulfanylphenol |

InChI |

InChI=1S/C7H9NOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 |

InChI-Schlüssel |

QYZVGTFFURZZSB-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC(=C(C=C1)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a reducing agent like iron powder or tin chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation is often employed for the reduction step, using catalysts like palladium on carbon (Pd/C) to achieve high yields and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(methylthio)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can further modify the amino or methylthio groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with Pd/C are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified amino or methylthio derivatives.

Substitution: Various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(methylthio)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The amino and methylthio groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Key Difference :

- Applications: Ecological signaling vs.

Sulfonyl vs. Methylthio Derivatives

2-Amino-4-(Methylsulfonyl)Phenol (CAS: Not provided; ) replaces the methylthio (-SCH₃) group with a methylsulfonyl (-SO₂CH₃) moiety. This modification significantly alters electronic and physical properties:

The sulfonyl derivative’s higher polarity enhances solubility in polar solvents, making it suitable for pharmaceutical or agrochemical intermediates.

Thiazole-Containing Aminophenols

2-(2-Amino-thiazol-4-yl)-4-methyl-phenol (CAS: 103037-98-5; ) incorporates a thiazole ring, introducing heterocyclic rigidity and π-conjugation. This structural feature contrasts with the linear methylthio group in the target compound:

- Stability : The thiazole ring increases thermal stability and resistance to oxidation.

- Applications: Potential use in medicinal chemistry (e.g., antimicrobial agents) due to thiazole’s prevalence in bioactive molecules.

Substituted Aminophenols with Bulky Groups

2-Amino-4-(benzyloxy)phenol (CAS: 102580-07-4; ) and 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol (CAS: 30817-90-4; ) feature bulky substituents (benzyloxy, cyclohexyl). These groups:

- Solubility : Reduce water solubility compared to the methylthio group.

- Applications : High-performance polymers (e.g., polyimides for aerospace) due to enhanced thermal stability .

Amino-Alcohol Derivatives

2-Amino-2-[4-(methylthio)phenyl]ethanol (CAS: 910443-19-5; ) combines amino, hydroxyl, and methylthio groups on a benzene ring. Compared to this compound:

- Stereochemistry: Chiral center in the ethanol moiety enables enantioselective applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.